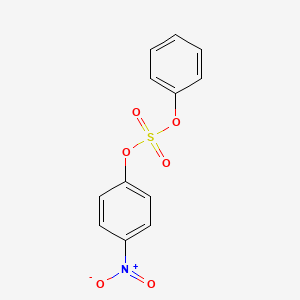
3,4-Dimethoxy-3,4-diphenylthiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-3,4-diphenylthiolane: is an organic compound characterized by the presence of two methoxy groups and two phenyl groups attached to a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-3,4-diphenylthiolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiolane derivatives under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction between the aldehyde and thiolane in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethoxy-3,4-diphenylthiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-3,4-diphenylthiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-3,4-diphenylthiolane involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
3,4-Dimethoxyphenylethylamine: An endogenous metabolite with similar methoxy groups but different biological activity.
3,4-Ethylenedioxythiophenes: Compounds with similar thiolane structures but different electronic properties
Uniqueness: 3,4-Dimethoxy-3,4-diphenylthiolane is unique due to its specific combination of methoxy and phenyl groups attached to a thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
92929-49-2 |
|---|---|
Fórmula molecular |
C18H20O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-3,4-diphenylthiolane |
InChI |
InChI=1S/C18H20O2S/c1-19-17(15-9-5-3-6-10-15)13-21-14-18(17,20-2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
BOJRBEPACRKSCI-UHFFFAOYSA-N |
SMILES canónico |
COC1(CSCC1(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


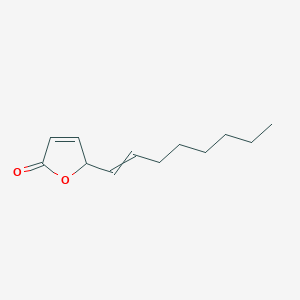
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
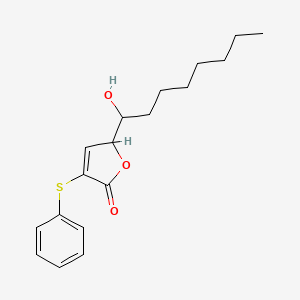
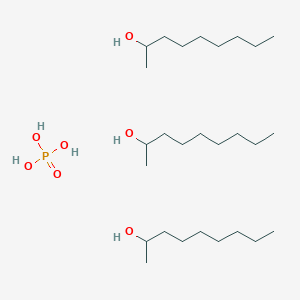
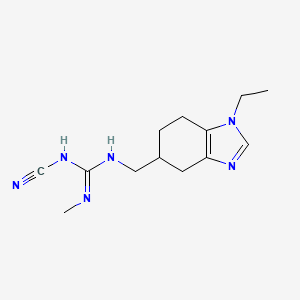
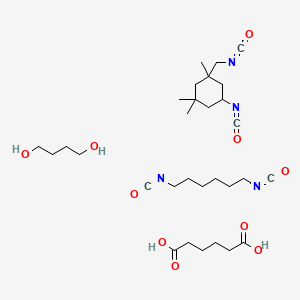
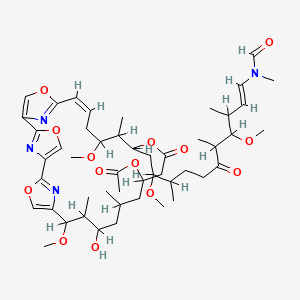
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
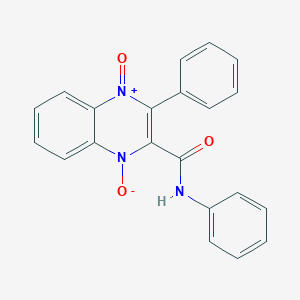
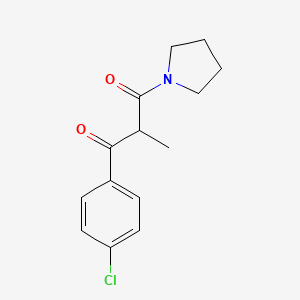
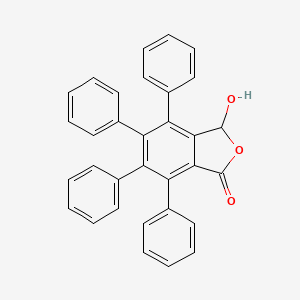
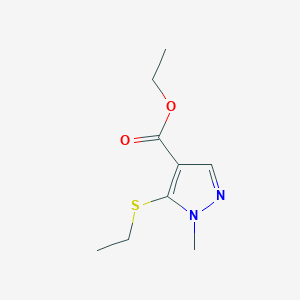
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
